molecular formula C17H12N4OS3 B2959744 N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine CAS No. 862975-49-3

N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine

Cat. No. B2959744
M. Wt: 384.49
InChI Key: PSAKWNVYIXWAFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. One approach involves the reactions of 2-amino- and 2-mercaptothiazole derivatives, which provide powerful tools for the design of a wide variety of aromatic azoles . Another method involves the synthesis of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)-amino-1,3-thiazoles from 2-chloro-N-(6-substituted-1,3-benzothiazol-2-yl)acetamides .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized using various spectroscopic techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectral data .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be predicted using computational methods. For example, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and complexity can be computed .

Scientific Research Applications

Dye Synthesis and Properties

Research into the synthesis of heterocyclic amines, including those related to the target compound, has led to developments in dye chemistry. These compounds serve as intermediates in the production of dyes that color cellulose acetate with red to greenish-blue hues, indicating potential applications in textile and material sciences (Georgiadou & Tsatsaroni, 2002).

Anticonvulsant and Neuroprotective Effects

N-(substituted benzothiazol-2-yl)amide derivatives, closely related to the compound of interest, have been synthesized and evaluated for anticonvulsant and neuroprotective effects. One such compound showed significant effectiveness as an anticonvulsant and displayed promising neuroprotective effects by lowering levels of specific markers, suggesting potential therapeutic applications in neurological disorders (Hassan, Khan, & Amir, 2012).

Anticancer Activity

Isoxazole derivatives of related compounds have been synthesized and shown to exhibit anticancer activity against various cancer cell lines. One compound in particular induced cell cycle arrest and apoptosis in cancer cells through activation of p53 via mitochondrial-dependent pathways, highlighting a novel approach to cancer therapy (Kumbhare et al., 2014).

Antimicrobial Properties

Schiff bases derived from 1,3,4-thiadiazole compounds, which share structural motifs with the target compound, have shown significant DNA protective ability against oxidative damage and strong antimicrobial activity. This suggests their potential use in developing new antimicrobial agents or in chemotherapeutic strategies (Gür et al., 2020).

Chemical Synthesis Methodologies

The synthesis of benzothiazole derivatives has been explored for various applications, including the development of corrosion inhibitors for steel in acidic solutions, demonstrating the versatility of these compounds in both organic synthesis and industrial applications (Hu et al., 2016).

Future Directions

Benzothiazole derivatives continue to be an active area of research due to their diverse biological activities. Future research may focus on the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs based on benzothiazole scaffolds .

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS3/c1-8-18-11-5-6-12-15(14(11)23-8)25-17(20-12)21-16-19-10-4-3-9(22-2)7-13(10)24-16/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAKWNVYIXWAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC4=NC5=C(S4)C=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine

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